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Compound of Interest

Compound Name: Gelsempervine A

Cat. No.: B14864368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Gelsempervine A, a sarpagine-type indole alkaloid. The information presented herein is

crucial for the identification, characterization, and further development of this natural product

for potential therapeutic applications. This document summarizes nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, outlines the general experimental

protocols for obtaining such data, and includes a workflow diagram for the spectroscopic

analysis of natural products.

Spectroscopic Data
The structural elucidation of Gelsempervine A has been accomplished through various

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for Gelsempervine A
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Position Chemical Shift (δ) ppm

2 -

3 -

5 -

6α -

6β -

7 -

8 -

9 -

10 -

11 -

12 -

13 -

14α -

14β -

15 -

16 -

17 -

18 -

19 -

20 -

21α -

21β -

Na-H -
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Nb-Me -

CO₂Me -

Note: Specific proton signal assignments were not fully detailed in the available search results.

This table serves as a template for where such data would be presented.

Table 2: ¹³C NMR Spectroscopic Data for Gelsempervine A[1]
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Position Chemical Shift (δ) ppm

2 133.9

3 -*

5 57.7

6 20.3

7 117.0

8 128.1

9 120.5

10 120.3

11 126.0

12 112.1

13 135.9

14 41.0

15 30.5

16 57.1

17 64.7

18 12.8

19 120.5

20 133.8

21 54.2

CO₂Me -

Nb-Me -

Note: The data was measured at various frequencies including 125MHz, 150MHz, and was

compiled from a study on Gelsemium alkaloids.[1] A value for C-3 was not detected.
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Table 3: Mass Spectrometry Data for Gelsempervine A

Technique Ionization Mode
Mass-to-Charge
Ratio (m/z)

Formula

High-Resolution Mass

Spectrometry
ESI [M+H]⁺ 383.1958 C₂₂H₂₆N₂O₃

Note: The high-resolution mass spectrometry data provides a precise mass measurement,

which is critical for determining the elemental composition of the molecule.[2]

Infrared (IR) Spectroscopy Data

Specific infrared absorption data for Gelsempervine A was not available in the searched

literature. Typically, the IR spectrum of an indole alkaloid like Gelsempervine A would exhibit

characteristic peaks corresponding to N-H stretching (if present), C=O stretching from the ester

group, C=C stretching from the aromatic indole ring, and C-N and C-O stretching vibrations.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a natural

product like Gelsempervine A. These protocols are based on standard laboratory practices for

structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 1-5 mg of purified Gelsempervine A is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a standard 5

mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and

to avoid interference with the signals of interest.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400, 500, or 600 MHz).

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include the spectral width, acquisition time, relaxation delay, and the number

of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon

spectrum, which simplifies the spectrum by showing each unique carbon as a single peak.

A larger number of scans is usually required due to the lower natural abundance of the ¹³C

isotope.

2D NMR: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) are often performed to establish connectivity between protons and

carbons, which is essential for unambiguous structure elucidation.

Data Processing: The raw data (Free Induction Decay - FID) is processed using specialized

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Gelsempervine A is prepared in a suitable volatile

solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid

(e.g., formic acid) to promote ionization.

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via

direct infusion or coupled with a liquid chromatography (LC) system.

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like

alkaloids, as it is a soft ionization method that typically keeps the molecule intact, showing

the protonated molecule [M+H]⁺.

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-

of-Flight (TOF) or Orbitrap, which measures the mass-to-charge ratio (m/z) with high

accuracy.

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and

fragmented. The resulting fragment ions provide valuable information about the molecule's

structure.[2]
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Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of

the parent ion, which is used to calculate the elemental composition. The fragmentation

pattern from MS/MS data is interpreted to confirm the structure.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample can be prepared as a KBr

(potassium bromide) pellet. This involves grinding the sample with dry KBr and pressing the

mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto

a salt plate (e.g., NaCl or KBr).

Data Acquisition: The sample is placed in the beam of an FTIR (Fourier Transform Infrared)

spectrometer. The instrument records the interference pattern of the transmitted infrared

radiation, which is then mathematically converted into an absorption spectrum.

Data Analysis: The spectrum is analyzed by identifying the frequencies (in wavenumbers,

cm⁻¹) of the absorption bands. These bands are then correlated with the presence of specific

functional groups within the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like Gelsempervine A using spectroscopic methods.
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Caption: Workflow for the isolation and spectroscopic characterization of Gelsempervine A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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